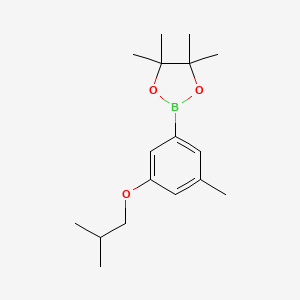

2-(3-イソブトキシ-5-メチルフェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

科学的研究の応用

Chemistry

In chemistry, 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

While the compound itself may not have direct biological applications, its derivatives and the products of its reactions are often biologically active. For instance, biaryl compounds synthesized using this boronate ester can exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of various high-performance materials.

作用機序

In the Suzuki-Miyaura coupling, the boronic acid or ester acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation . The resulting organopalladium species then undergoes reductive elimination to form the new carbon-carbon bond .

The environment in which these reactions take place can greatly influence their efficiency and selectivity. Factors such as temperature, solvent, and the presence of other functional groups can all play a role .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isobutoxy-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

3-Isobutoxy-5-methylphenylboronic acid+2,2,6,6-tetramethyl-1,3,2-dioxaborinane→2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol.

Hydrolysis: The compound can undergo hydrolysis to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., THF, toluene).

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Hydrolysis: Aqueous acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Hydrolysis: Boronic acids.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronate ester with a phenyl group instead of the 3-isobutoxy-5-methylphenyl group.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound with a methoxy substituent.

Uniqueness

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence the electronic properties and reactivity of the compound. The isobutoxy and methyl groups can provide steric hindrance and electronic effects that may enhance the selectivity and efficiency of reactions compared to simpler boronic acids or boronate esters.

This detailed overview covers the essential aspects of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, from its synthesis and reactions to its applications and unique characteristics

生物活性

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218789-78-6) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C17H27BO3

- Molecular Weight : 290.21 g/mol

- Structure : The compound features a dioxaborolane core with isobutoxy and methyl substituents on the phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its anti-inflammatory properties and potential applications in treating fibrotic diseases.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anti-inflammatory effects. For instance, studies have shown that certain dioxaborolanes can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF) .

Case Study 1: Inhibition of Cytokine Production

In vitro studies demonstrated that the compound can inhibit the production of key pro-inflammatory cytokines such as IL-6 and TNF-alpha in lung epithelial cells. This suggests a mechanism through which the compound may alleviate symptoms associated with inflammatory lung diseases.

Case Study 2: Fibrosis Models

In animal models of fibrosis, administration of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in reduced collagen deposition and improved lung function metrics compared to controls. Histological analysis showed a significant decrease in fibrotic areas in treated subjects .

The proposed mechanism involves modulation of signaling pathways associated with inflammation and fibrosis. Specifically, the compound may interact with pathways involving transforming growth factor-beta (TGF-β), which is pivotal in fibrotic processes.

Safety Profile

While exploring its biological activity, it is essential to consider the safety profile of 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound is classified with hazard statements indicating it may cause skin irritation and eye irritation (H315-H319). Proper handling precautions are advised to mitigate exposure risks .

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative table is provided below:

| Compound Name | CAS Number | Anti-inflammatory Activity | Fibrosis Inhibition | Safety Profile |

|---|---|---|---|---|

| 2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1218789-78-6 | Yes | Yes | Moderate |

| Related Dioxaborolanes | Varies | Yes | Yes | Variable |

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-12(2)11-19-15-9-13(3)8-14(10-15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMETWQXRTDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675288 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-78-6 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。